molecular formula C11H14F3N3 B1404193 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane CAS No. 958694-16-1

1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

Cat. No.: B1404193
CAS No.: 958694-16-1
M. Wt: 245.24 g/mol
InChI Key: GIYSAKCXGMEULM-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane is a chemical compound with the molecular formula C11H14F3N3 . It belongs to a class of substituted diazepane derivatives, which are scaffolds of significant interest in medicinal chemistry and drug discovery. Researchers investigating this compound explore its potential as a key intermediate or building block in the synthesis of more complex molecules. Related diazepane derivatives have been studied for their biological activity, such as acting as inhibitors of TASK ion channels, highlighting the potential research value of this chemical family in developing new therapeutic agents . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-8-16-4-2-10(9)17-6-1-3-15-5-7-17/h2,4,8,15H,1,3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYSAKCXGMEULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation of Pyridine

The trifluoromethyl group is introduced typically via trifluoromethylation of a halogenated pyridine precursor, such as 4-chloropyridine. The reaction employs trifluoromethyl iodide or other trifluoromethyl sources in the presence of a base like potassium carbonate. The base facilitates nucleophilic substitution or radical trifluoromethylation, yielding 3-(trifluoromethyl)pyridin-4-yl intermediates.

  • Typical conditions:
    • Reagents: Trifluoromethyl iodide (CF3I), potassium carbonate (K2CO3)
    • Solvent: Polar aprotic solvent (e.g., dimethylformamide, DMF)
    • Temperature: Moderate heating (50–80 °C)
    • Time: Several hours under inert atmosphere

Diazepane Ring Formation

Subsequent to trifluoromethylation, the intermediate undergoes reaction with a suitable diamine precursor to form the diazepane ring. This step involves nucleophilic substitution or ring closure reactions under controlled conditions.

  • Typical conditions:
    • Reagents: 1,4-diaminobutane or related diamine
    • Solvent: Polar solvents such as ethanol or DMF
    • Temperature: Reflux or elevated temperature (80–120 °C)
    • Reaction time: Several hours to overnight
    • Catalysts or additives: Sometimes acid or base catalysts to promote cyclization

Purification and Isolation

The crude product is purified by chromatographic techniques (silica gel column chromatography) or crystallization to achieve high purity suitable for research or industrial applications.

Detailed Reaction Conditions and Data Table

Step Reagents/Conditions Solvent Temperature (°C) Time Yield (%) Notes
Trifluoromethylation 4-Chloropyridine, CF3I, K2CO3 DMF 60–80 6–12 h 70–85 Inert atmosphere recommended
Diazepane Formation Trifluoromethylpyridine intermediate, diamine Ethanol/DMF 80–120 12–24 h 65–80 Acid/base catalyst may be used
Purification Silica gel chromatography/crystallization - Room temperature - - Final purity > 98%

Research Findings and Optimization

  • Reaction optimization: Studies indicate that the choice of base and solvent critically affects the trifluoromethylation step. Potassium carbonate in DMF provides a good balance of reactivity and selectivity.
  • Scalability: Industrial synthesis adapts these conditions for larger scale production, often employing continuous flow reactors to enhance safety and reproducibility.
  • Yield improvement: Use of microwave-assisted heating has been reported to reduce reaction times and improve yields in both trifluoromethylation and diazepane ring formation.
  • Purity control: Advanced purification methods such as preparative HPLC and recrystallization ensure removal of side products, particularly unreacted starting materials and regioisomeric impurities.

Reaction Mechanism Insights

  • Trifluoromethylation: Proceeds via nucleophilic aromatic substitution or radical mechanisms depending on reagents, where the trifluoromethyl group replaces a leaving group (e.g., chlorine) on the pyridine ring.
  • Ring closure: The diamine nucleophile attacks the electrophilic pyridine intermediate, followed by intramolecular cyclization to form the diazepane ring, often facilitated by heat and catalysts.

Comparative Analysis with Similar Compounds

Compound Trifluoromethyl Position Pyridine Substitution Diazepane Attachment Synthetic Complexity Biological Relevance
This compound 3-position 4-position Direct N-substitution Moderate High (pharmacological)
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane 3-position 2-position Direct N-substitution Moderate Similar applications
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane 3-position Phenyl ring Direct N-substitution Moderate Different activity

The unique positioning of the trifluoromethyl group on the pyridine ring in the 4-position substitution pattern influences both the chemical reactivity and biological activity, distinguishing this compound from other analogues.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced diazepane derivatives .

Scientific Research Applications

Structural Features

The compound's structure can be summarized as follows:

  • IUPAC Name : 1-[3-(trifluoromethyl)pyridin-4-yl]-1,4-diazepane
  • Molecular Formula : C11H14F3N3
  • InChI Key : GIYSAKCXGMEULM-UHFFFAOYSA-N

Chemistry

This compound serves as a significant building block in synthetic chemistry. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions, making it valuable for developing more complex molecules.

Biological Applications

Research indicates potential uses in biochemical assays where the compound may act as a ligand. Its lipophilicity, attributed to the trifluoromethyl group, allows it to cross cell membranes effectively, facilitating interactions with intracellular targets.

Pharmacological Properties

The compound is being explored for its pharmacological properties, particularly as an active pharmaceutical ingredient (API). Studies suggest that it may exhibit activity against certain biological targets, although further research is needed to fully elucidate its mechanisms of action.

Industrial Applications

In industry, this compound has potential applications in developing agrochemicals and other industrial chemicals. Its unique properties may enhance the efficacy and safety profiles of these products.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The diazepane ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Substitutions

1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane (CAS: 306934-70-3)
  • Molecular Formula : C₁₁H₁₄F₃N₃ (same as target compound).
  • Key Difference : The trifluoromethyl group is on the 5-position of a pyridin-2-yl ring , whereas the target compound has it on the 3-position of a pyridin-4-yl ring .
  • Implications : The positional isomerism alters electronic effects and steric accessibility. Pyridin-2-yl derivatives often exhibit distinct binding modes in receptor interactions compared to pyridin-4-yl systems .
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane (CAS: 909666-37-1)
  • Molecular Formula : C₁₉H₂₂F₃N₃.
  • Key Features : Incorporates a benzyl group and a pyridinylmethyl substitution.
  • This structural complexity may limit metabolic stability compared to simpler analogs .

Functional Group Variations

1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane (CAS: 2549033-56-7)
  • Molecular Formula : C₁₄H₂₁N₃O₂S.
  • Key Difference : Contains a sulfonyl group and a pyridin-4-ylmethyl substituent.
  • Implications : The sulfonyl group introduces hydrogen-bonding capacity and electron-withdrawing effects, which could enhance receptor affinity or alter pharmacokinetics .
1-(Pyridine-4-carbonyl)-1,4-diazepane (CAS: 199938-61-9)
  • Molecular Formula : C₁₁H₁₅N₃O.
  • Key Feature : A carbonyl group bridges the diazepane and pyridine rings.

Pharmacologically Active Analogues

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane
  • Source : Studied as a selective 5-HT7 receptor (5-HT7R) antagonist for autism spectrum disorder treatment.
  • Key Difference : Replaces the trifluoromethylpyridine with a 3-chlorophenyl-pyrazole moiety.
  • Implications : Demonstrates high selectivity for 5-HT7R (Ki < 10 nM) and in vivo efficacy in reducing repetitive behaviors in mice. This highlights how aromatic substituent variations (chlorophenyl vs. trifluoromethylpyridine) dictate receptor specificity .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activity
1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane (958694-16-1) C₁₁H₁₄F₃N₃ 245.25 CF₃ at pyridin-4-yl 3-position High lipophilicity, metabolic stability
1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane (306934-70-3) C₁₁H₁₄F₃N₃ 245.24 CF₃ at pyridin-2-yl 5-position Positional isomerism impacts receptor binding
1-Benzyl-4-{[6-(CF₃)-3-pyridinyl]methyl}-1,4-diazepane (909666-37-1) C₁₉H₂₂F₃N₃ 349.39 Benzyl, pyridinylmethyl Enhanced BBB penetration, reduced solubility
1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane (2549033-56-7) C₁₄H₂₁N₃O₂S 295.40 Sulfonyl, pyridin-4-ylmethyl Hydrogen-bonding capability
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane C₁₄H₁₆ClN₅ 289.76 3-Chlorophenyl-pyrazole 5-HT7R antagonist (Ki < 10 nM)

Key Findings and Implications

  • Substituent Position : Pyridine ring substitution (e.g., 2-yl vs. 4-yl) significantly influences electronic and steric profiles, affecting target engagement .
  • Functional Groups : Sulfonyl or carbonyl groups modify solubility and receptor interactions, while benzyl groups enhance lipophilicity .
  • Pharmacological Selectivity : Structural variations, such as replacing trifluoromethylpyridine with chlorophenyl-pyrazole, can shift receptor specificity (e.g., 5-HT7R vs. other targets) .

Biological Activity

1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane is a heterocyclic organic compound notable for its unique structure, which combines a diazepane ring with a trifluoromethyl-substituted pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including neuroprotective effects and anticonvulsant activity.

  • Molecular Formula : C11H14F3N3
  • Molecular Weight : 245.25 g/mol
  • IUPAC Name : this compound

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and biological activity.

Anticonvulsant Properties

Research indicates that several diazepane derivatives exhibit anticonvulsant properties. For instance, compounds structurally related to this compound have shown efficacy in animal models of epilepsy. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling neuronal excitability.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neurons from oxidative stress and excitotoxicity. This is particularly relevant in neurodegenerative diseases where such mechanisms play a significant role.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with trifluoromethyl groups often demonstrate enhanced interaction with biological targets involved in inflammatory pathways, although specific studies on this compound are still limited.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Trifluoromethylation of a suitable pyridine precursor.
  • Formation of the diazepane ring through reaction with an appropriate diamine.

This synthetic route allows for modifications that can enhance yield and purity, making it suitable for further pharmacological studies .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepaneC11H14F3N3Different pyridine position
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazineC10H12F3N3Piperazine ring instead of diazepane
N-Methyl-N-{4-[5-(trifluoromethyl)-pyridin-2-yl]}amineC14H13F3N2Contains a methyl group instead of a diazepane

This table highlights the variations in structural features among related compounds, which can influence their biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Neuroprotection : A study demonstrated that certain diazepane derivatives could significantly reduce neuronal death in models of oxidative stress, suggesting a protective mechanism against neurodegeneration.
  • Anticancer Activity : Some related compounds have been evaluated for their antiproliferative effects on various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against prostate cancer cells, indicating potential as anticancer agents .

Q & A

Q. What are the validated synthetic routes for 1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane, and how can purity be optimized?

The synthesis typically involves reductive amination or coupling reactions between pyridine derivatives and diazepane precursors. For example, a modified Hantzsch dihydropyridine synthesis could be adapted, leveraging nucleophilic substitution at the pyridine ring followed by cyclization . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (HPLC with C18 columns). Monitoring via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 19^{19}F NMR to confirm trifluoromethyl group integrity (δ60\delta \approx -60 ppm) and 1^1H NMR to resolve diazepane ring protons (δ=1.83.5\delta = 1.8–3.5 ppm) .
  • X-ray crystallography : To resolve stereochemistry and confirm bond angles, as demonstrated for analogous 1,4-diazepane derivatives (e.g., C–N bond lengths ~1.47 Å) .
  • FT-IR : Stretching frequencies for C–F bonds (1100–1200 cm1^{-1}) and diazepane N–H (3300 cm1^{-1}) .

Q. How can researchers design preliminary bioactivity assays for this compound?

Use in vitro enzyme inhibition assays (e.g., kinase or GPCR targets) with fluorometric detection. For example, a dose-response curve (0.1–100 µM) in HEK-293 cells, measuring IC50_{50} values. Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate trials . Computational docking (AutoDock Vina) can prioritize targets by binding affinity (ΔG\Delta G < -7 kcal/mol) .

Q. What solvents and storage conditions are optimal for stability studies?

Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis. Stability testing via LC-MS over 30 days at 4°C, 25°C, and 40°C (70% degradation threshold). Avoid protic solvents (e.g., methanol) to preserve the trifluoromethyl group .

Q. How can researchers address low yields during diazepane ring formation?

Optimize reaction conditions using a factorial design (e.g., 23^3 design):

VariableLow LevelHigh Level
Temperature (°C)60100
Catalyst (mol%)515
Reaction time (h)1224
Analyze via ANOVA to identify significant factors (e.g., temperature > catalyst) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity trends in functionalized derivatives?

DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen (HOMO = -6.2 eV) is susceptible to electrophilic attack, while the diazepane ring (LUMO = -1.8 eV) may participate in charge-transfer interactions . Compare with experimental Hammett constants (σm\sigma_m for CF3_3 = 0.43) to validate computational trends .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Cross-validation : Replicate assays under varied conditions (pH, ionic strength).
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (100 ns trajectories) to identify conformational shifts missed in static docking .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 1,4-dihydropyridines) to isolate substituent-specific effects .

Q. How can researchers elucidate the mechanism of action (MoA) in complex biological systems?

Employ chemical proteomics : Immobilize the compound on sepharose beads for pull-down assays in cell lysates. Identify bound proteins via LC-MS/MS and validate with siRNA knockdowns . For in vivo studies, use 19^{19}F MRI to track biodistribution in rodent models .

Q. What advanced crystallization techniques improve polymorph screening?

  • High-throughput screening : Use 96-well plates with 50+ solvent combinations (e.g., acetonitrile/ethyl acetate gradients).
  • Anti-solvent vapor diffusion : Introduce n-pentane to supersaturate solutions, favoring monoclinic crystal forms (space group P21_1/c) .

Q. How can interdisciplinary approaches enhance structure-activity relationship (SAR) studies?

  • Cheminformatics : Train machine learning models (Random Forest, SVM) on datasets of 1,4-diazepane derivatives to predict logP, pKa, and toxicity.
  • Microfluidics : Screen 100+ derivatives in parallel via droplet-based synthesis and high-content imaging .
  • Synchrotron XRD : Resolve electron density maps (0.8 Å resolution) to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane
Reactant of Route 2
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1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane

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